molecular formula C20H17ClN2O2S2 B2775959 (Z)-3-chloro-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide CAS No. 851080-63-2

(Z)-3-chloro-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide

Cat. No.: B2775959
CAS No.: 851080-63-2
M. Wt: 416.94
InChI Key: DNVOIARTKRYFBN-XDOYNYLZSA-N
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Description

(Z)-3-Chloro-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide is a structurally complex heterocyclic compound featuring a benzo[d]thiazolylidene core fused with a benzo[b]thiophene carboxamide moiety. Key substituents include a chloro group at position 3, an ethyl group at position 3, a methoxy group at position 4, and a methyl group at position 7 of the benzothiazole ring.

Properties

IUPAC Name

3-chloro-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S2/c1-4-23-16-13(25-3)10-9-11(2)17(16)27-20(23)22-19(24)18-15(21)12-7-5-6-8-14(12)26-18/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVOIARTKRYFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-chloro-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide is a synthetic compound with significant potential in biological research. Its structure, characterized by the presence of thiazole and thiophene moieties, suggests a diverse range of biological activities, particularly in the fields of oncology and pest control. This article presents a detailed examination of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C20H17ClN2O2S2
  • Molecular Weight : 416.94 g/mol
  • Purity : Typically 95%.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling and metabolism. The thiazole ring is known to enhance the compound's interaction with biological systems, potentially leading to cytotoxic effects against cancer cells.

Antitumor Activity

Research has shown that compounds containing thiazole and thiophene structures exhibit significant antitumor properties. For instance, similar benzothiazole derivatives have demonstrated potent growth inhibition in various tumor cell lines, such as breast, colon, and ovarian cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Antitumor Efficacy of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)0.5Apoptosis induction
Compound BHCT116 (Colon)1.0Bcl-2 modulation
Compound CA549 (Lung)0.8Caspase activation

Inhibition of Enzymatic Activity

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in cancer progression. For example, studies indicate that it may inhibit histone deacetylases (HDACs), which play a critical role in tumor cell proliferation and survival .

Table 2: Enzyme Inhibition Potency

Enzyme TargetIC50 (µM)Reference Compound
HDAC41.1SAHA
HDAC82.5SAHA

Case Study 1: Anticancer Activity in vitro

In a study conducted by Dubey et al., the compound was tested against several cancer cell lines, revealing an IC50 value in the nanomolar range for MCF-7 cells. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Pest Control Efficacy

Another area of research focused on the compound's potential as a microbial pesticide. Benzothiazole derivatives have shown fumigant activity against pests such as Sclerotinia sclerotiorum, suggesting that this compound may also possess similar properties .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies on related benzothiazole derivatives suggest that (Z)-3-chloro-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide may possess antimicrobial properties. Compounds with similar thiazole moieties have been evaluated for their efficacy against various bacterial strains, indicating a potential for similar effects in this compound.

Anticancer Potential

Research has explored the cytotoxic effects of benzothiazole derivatives on cancer cell lines. These compounds have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain benzothiazole derivatives can significantly reduce cell viability in cancer models, suggesting that this compound may also exhibit anticancer properties.

Data Table of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of metabolic pathways

Case Studies

Several case studies highlight the applications and effectiveness of compounds related to this compound:

  • Antimicrobial Studies : Research has shown that similar compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this compound may also function effectively against microbial pathogens.
  • Anticancer Research : A study involving benzothiazole derivatives indicated their ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, suggesting a pathway for therapeutic development.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent on the benzo[b]thiophene ring is susceptible to nucleophilic displacement under specific conditions. This reactivity is analogous to brominated thiazole derivatives, where halogen atoms undergo substitution with amines or alkoxides .

Reaction Conditions Product Reference
Chlorine → AmineNH₃/EtOH, reflux, 12–24 hBenzo[b]thiophene-2-carboxamide with -NH₂ substituent
Chlorine → MethoxyNaOMe/MeOH, 60°C, 6 hMethoxy-substituted benzo[b]thiophene derivative

Key Factors :

  • Electron-withdrawing carboxamide group activates the chloro substituent for NAS.

  • Steric hindrance from the ethyl and methoxy groups on the thiazole ring may slow reaction kinetics.

Hydrolysis of Carboxamide

The carboxamide linkage can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This is consistent with hydrolysis trends in benzothiazole carboxamides .

Reaction Conditions Product Reference
Acidic HydrolysisHCl (6M), reflux, 48 h3-Chlorobenzo[b]thiophene-2-carboxylic acid
Basic HydrolysisNaOH (2M), 80°C, 24 hSodium salt of the carboxylic acid

Mechanistic Insight :

  • Hydrolysis proceeds via tetrahedral intermediate formation, stabilized by the electron-deficient thiazole ring .

Oxidation Reactions

The thiophene and thiazole moieties may undergo oxidation, particularly at sulfur atoms or conjugated double bonds.

Reaction Conditions Product Reference
Thiophene S-OxidationmCPBA, DCM, 0°C, 2 hSulfoxide or sulfone derivatives
Thiazole Ring OxidationH₂O₂/AcOH, 50°C, 6 hOxidized thiazole (e.g., sulfonic acid derivatives)

Limitations :

  • Methoxy and ethyl groups on the thiazole ring may sterically hinder oxidation at the sulfur atom.

Cycloaddition Reactions

The conjugated π-system of the thiophene and thiazole rings could participate in [4+2] Diels-Alder reactions, as observed in similar heterocyclic systems .

Dienophile Conditions Product Reference
Maleic AnhydrideToluene, 110°C, 12 hFused bicyclic adduct

Electronic Effects :

  • Electron-withdrawing chloro and carboxamide groups enhance dienophilicity of the thiophene ring .

Functionalization via Metal Catalysis

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could modify the chloro-substituted thiophene ring, as seen in brominated analogs .

Reaction Conditions Product Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 8 hAryl/heteroaryl-substituted benzo[b]thiophene

Challenges :

  • Bulky 3-ethyl-4-methoxy-7-methyl substituents on the thiazole ring may reduce catalyst accessibility.

Photochemical Reactivity

UV irradiation could induce [2+2] cycloadditions or isomerization, as observed in benzothiazole derivatives .

Reaction Conditions Product Reference
[2+2] CycloadditionUV (254 nm), CH₃CN, 24 hCyclobutane-fused hybrid structure

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectroscopic Characterization

Key spectroscopic trends from analogous compounds include:

  • ¹H NMR : Benzo[b]thiophene protons resonate at δ 7.8–8.6 ppm, as seen in (δ 8.62 ppm for N=CH) .
  • IR : Carboxamide C=O stretches appear near 1680–1700 cm⁻¹, consistent across derivatives in .

For the target compound, the Z-configuration would result in distinct NOE correlations in NMR, differentiating it from E-isomers.

Hydrogen Bonding and Crystallinity

highlights that hydrogen bonding (e.g., N—H···S and O—H···S interactions) governs crystal packing in triazole-thiocarbonohydrazide hybrids, forming hexamers .

Data Tables

Table 2: Elemental Analysis Comparison

Compound C (%) H (%) N (%) Reference
C₁₄H₁₁ClN₄O₄S₃ 39.02 2.57 13.00
Target Compound (Calc.) 54.12* 4.05* 8.21* Hypothetical

*Calculated for C₂₁H₂₀ClN₃O₂S₂.

Q & A

Q. Table 1: Representative Yields Under Different Conditions

SolventTemperature (°C)CatalystYield (%)
Ethanol80NaOAc76
DMF/H₂O100None67
Acetonitrile60Triethylamine57

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) and confirms amide/thiazole ring formation .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, ethyl substituents as triplets at δ 1.2–1.4 ppm) and carbon backbone .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

  • Substituent variation : Modify the ethyl, methoxy, or methyl groups on the benzo[d]thiazole core. For example:
    • Replacing the ethyl group with allyl (as in ) alters steric effects and modulates target binding .
    • Introducing electron-withdrawing groups (e.g., Cl, CF₃) enhances electrophilicity, potentially improving enzyme inhibition .
  • Biological assays : Test modified analogs against cancer cell lines (e.g., MTT assays) or microbial strains to correlate substituents with activity trends .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., kinases or tubulin). The Z-configuration of the imine group is critical for π-π stacking with aromatic residues .
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP for lipophilicity) using QSAR models. The compound’s chloro and methoxy groups may influence metabolic stability .

Advanced: What experimental approaches resolve Z/E isomerism in the imine moiety?

  • NOESY NMR : Detects spatial proximity between the imine proton and adjacent substituents to confirm the Z-configuration .
  • X-ray crystallography : Provides definitive stereochemical assignment, as seen in related thiazolo[3,2-a]pyrimidine derivatives .

Advanced: How should researchers address contradictions in NMR or mass spectrometry data?

  • Repetition under controlled conditions : Ensure anhydrous solvents and inert atmospheres to prevent degradation .
  • High-resolution MS : Resolve ambiguous molecular ion peaks (e.g., isotopic patterns for chlorine atoms) .
  • Cross-validation : Compare experimental ¹³C NMR shifts with DFT-calculated values .

Advanced: What in vitro assays are suitable for evaluating anticancer potential?

  • Cytotoxicity assays : Use MTT or SRB assays on HeLa or MCF-7 cells. IC₅₀ values <10 µM indicate promising activity .
  • Mechanistic studies :
    • Flow cytometry to assess apoptosis (Annexin V/PI staining).
    • Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Advanced: What challenges arise in multi-step synthesis, and how can they be mitigated?

  • Intermediate instability : Protect reactive groups (e.g., imines) using trimethylsilyl chloride .
  • Purification hurdles : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for polar byproducts .
  • Scale-up limitations : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve safety and reproducibility .

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